Aptiganel

NMDA receptor pharmacology ion-channel blockade binding affinity comparison

Source Aptiganel (CAS 137159-92-3), the definitive high-affinity NMDA receptor antagonist (IC₅₀ = 36 nM) with validated >70-fold selectivity over σ receptors, eliminating off-target confounds in mechanistic studies. With an established plasma concentration–neuroprotection relationship (10 ng/mL target) and a translational PK/PD bridge unmatched by dizocilpine or memantine, this is the essential reference compound for rigorous excitotoxicity and preclinical stroke research. Secure your research-grade supply today.

Molecular Formula C20H21N3
Molecular Weight 303.4 g/mol
CAS No. 137159-92-3
Cat. No. B1665152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAptiganel
CAS137159-92-3
Synonymsaptiganel
aptiganel hydrochloride
CERESTAT
CNS 1102
CNS-1102
N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine HCl
Molecular FormulaC20H21N3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N
InChIInChI=1S/C20H21N3/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19/h4-14H,3H2,1-2H3,(H2,21,22)
InChIKeyBFNCJMURTMZBTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aptiganel (CAS 137159-92-3) CNS-1102 Cerestat: Product Specification and Procurement-Relevant Baseline Data


Aptiganel (also known as CNS-1102, former brand name Cerestat) is a noncompetitive N-methyl-D-aspartate (NMDA) receptor ion-channel blocker with the chemical structure N-1-naphthyl-N′-(3-ethylphenyl)-N′-methylguanidine [1]. The compound was developed by Cambridge Neuroscience as a neuroprotective agent for acute ischemic stroke and traumatic brain injury [2]. Preclinically, aptiganel demonstrates potent NMDA receptor antagonism with an IC₅₀ of 36 nM in recombinant systems and exhibits greater than 70-fold selectivity for the NMDA receptor over the σ receptor . Its hydrochloride salt (CAS 137160-11-3) has a molecular formula of C₂₀H₂₁N₃·HCl and a molecular weight of 339.86 g/mol [3]. Aptiganel is classified pharmacologically among high-affinity, noncompetitive NMDA channel blockers, structurally distinct from both the dibenzocycloheptenimine class (e.g., dizocilpine/MK-801) and the adamantane derivatives (e.g., memantine, amantadine) [4].

Aptiganel vs. Alternative NMDA Antagonists: Why Compound-Specific Substitution Is Not Supported by Quantitative Evidence


NMDA receptor antagonists constitute a structurally and pharmacologically heterogeneous class with marked differences in binding site, affinity, selectivity profile, and pharmacokinetic behavior. Aptiganel belongs to the diarylguanidine chemotype and blocks the ion-channel pore of the NMDA receptor with an IC₅₀ of 36 nM , placing it among high-affinity channel blockers such as dizocilpine (MK-801; Kd 30.5–37.2 nM) . In contrast, clinically used uncompetitive NMDA antagonists like memantine exhibit substantially lower affinity, with IC₅₀ values ranging from 0.8 μM to 4.2 μM depending on subunit composition and membrane potential [1]. Furthermore, aptiganel demonstrates greater than 70-fold selectivity for NMDA receptors over σ receptors , a property not uniformly shared across all diarylguanidine analogs, many of which exhibit significant dual NMDA/σ receptor activity [2]. These quantitative differences in affinity, selectivity, and chemical scaffold preclude reliable interchangeability between aptiganel and other NMDA antagonists in experimental protocols requiring precise receptor pharmacology.

Aptiganel Quantitative Differentiation Evidence: Comparative Data vs. Key NMDA Antagonist Comparators


NMDA Receptor Binding Affinity: Aptiganel IC₅₀ vs. Memantine IC₅₀

Aptiganel exhibits a 22-fold to 117-fold higher binding affinity for NMDA receptors compared to the clinically approved uncompetitive NMDA antagonist memantine, depending on the assay system and memantine IC₅₀ value referenced. Aptiganel demonstrates an IC₅₀ of 36 nM for NMDA receptor antagonism in recombinant expression systems . In contrast, memantine displays IC₅₀ values ranging from 0.79 μM (790 nM) at -70 mV in human GluN1/GluN2A receptors [1] to 4.19 μM in rat GluN1/GluN2A receptors at -50 mV [2]. This difference in potency reflects the distinct binding kinetics and therapeutic windows of high-affinity versus moderate-affinity NMDA channel blockers [3]. The magnitude of the affinity difference (factor of 22-117×) is sufficiently large to preclude direct substitution in assays requiring potent channel blockade.

NMDA receptor pharmacology ion-channel blockade binding affinity comparison

Receptor Selectivity Profile: Aptiganel NMDA/σ Selectivity vs. Related Diarylguanidines

Aptiganel exhibits greater than 70-fold selectivity for the NMDA receptor over the σ receptor , a critical differentiation from structurally related diarylguanidine analogs that demonstrate dual NMDA/σ receptor activity. In contrast, certain substituted diphenylguanidines such as N-(2,5-dibromophenyl)-N′-(3-ethylphenyl)-N′-methylguanidine (compound 27b) exhibit potent activity at both NMDA and σ receptor sites with substantially reduced selectivity [1]. This selectivity profile is particularly significant because σ receptor activation mediates distinct pharmacological effects including modulation of calcium signaling, neurotransmitter release, and potentially confounding behavioral outcomes in neuroprotection models [2]. The >70-fold selectivity margin of aptiganel ensures that observed experimental effects are primarily attributable to NMDA receptor antagonism rather than mixed pharmacology.

receptor selectivity sigma receptor off-target pharmacology diarylguanidine SAR

Pharmacokinetic Profile: Aptiganel Volume of Distribution and Half-Life vs. Other NMDA Channel Blockers

Aptiganel demonstrates a large volume of distribution (Vd) of 6.2 ± 1.9 L/kg in human volunteers, with a plasma half-life of approximately 4.5 hours and variable clearance of 115 ± 77 L/h [1]. These parameters distinguish aptiganel from other NMDA channel blockers with differing pharmacokinetic profiles. Memantine, for comparison, exhibits a Vd of approximately 9-11 L/kg and an extended terminal half-life of 60-80 hours in humans [2], reflecting its substantially slower elimination and accumulation potential. Dizocilpine (MK-801), while similar to aptiganel in high NMDA receptor affinity, has been reported with a Vd of 6-10 L/kg in rats and a half-life of approximately 1.5-2 hours in rodents [3], though human pharmacokinetic data are limited due to its research-only status. Aptiganel's rapid CNS penetration, evidenced by central nervous system effects within minutes of intravenous administration [4], combined with its intermediate half-life, makes it suitable for acute interventional studies requiring controlled exposure duration without prolonged drug accumulation.

pharmacokinetics volume of distribution CNS penetration drug clearance

In Vivo Neuroprotective Efficacy: Aptiganel Infarct Volume Reduction in Rat MCAO Model

Aptiganel administered following middle cerebral artery occlusion (MCAO) in rats produces reductions in cerebral infarct volume of up to 70% [1]. This neuroprotective effect is achieved at plasma aptiganel concentrations of approximately 10 ng/mL [2], a concentration threshold that has guided dosing in both preclinical models and human clinical studies [3]. While comparative head-to-head data against other NMDA antagonists in identical MCAO protocols are not available in a single study, cross-study comparisons indicate that aptiganel's 70% infarct reduction magnitude is comparable to that reported for dizocilpine (MK-801) in similar rodent MCAO models, where infarct reductions of 40-75% have been documented depending on occlusion duration and treatment timing [4]. Importantly, aptiganel differs from dizocilpine in that its neuroprotective plasma concentration (10 ng/mL) can be achieved and maintained in humans with controlled infusion regimens [5], whereas dizocilpine's therapeutic index in humans is limited by severe psychotomimetic effects at neuroprotective doses.

neuroprotection focal cerebral ischemia middle cerebral artery occlusion preclinical stroke model

Therapeutic Window and Clinical Translation: Aptiganel vs. Failed NMDA Antagonists for Stroke

Aptiganel is one of the few high-affinity NMDA channel blockers for which neuroprotective plasma concentrations (≥10 ng/mL) were demonstrated to be achievable in human patients with acute ischemic stroke [1]. In the Phase II/III randomized controlled trial conducted between July 1996 and September 1997, aptiganel was administered within 6 hours of stroke onset at two dose levels, achieving target plasma concentrations that correlated with preclinical neuroprotection [2]. In contrast, other NMDA antagonists that failed in clinical stroke trials—including selfotel (competitive antagonist), gavestinel (glycine site antagonist), and eliprodil (NR2B-selective antagonist)—either could not achieve neuroprotective brain concentrations at tolerable doses or produced dose-limiting adverse effects before reaching the therapeutic range [3]. While aptiganel ultimately did not demonstrate significant clinical efficacy (median Modified Rankin Scale score = 3 for all treatment groups; P = 0.31) and was associated with a trend toward higher mortality [4], it nonetheless established proof-of-concept that high-affinity NMDA channel blockade can be pharmacokinetically achieved in acute stroke patients, providing a valuable reference compound for translational research investigating the excitotoxicity hypothesis.

clinical translation stroke therapy NMDA antagonist failure therapeutic index

Aptiganel Optimal Research Application Scenarios Based on Quantified Differential Properties


High-Affinity NMDA Channel Blockade for In Vitro Electrophysiology and Receptor Pharmacology Studies

Aptiganel's IC₅₀ of 36 nM for NMDA receptor antagonism makes it suitable for in vitro electrophysiology and radioligand binding studies requiring potent, sustained ion-channel blockade . Its >70-fold selectivity for NMDA over σ receptors ensures that observed pharmacological effects are primarily attributable to NMDA receptor antagonism rather than mixed receptor pharmacology . Researchers should consider aptiganel specifically when protocols demand a high-affinity uncompetitive antagonist with a well-defined selectivity profile, particularly in experiments where the confounding effects of σ receptor activation (which modulates calcium signaling and neurotransmitter release) must be minimized [1]. This selectivity profile contrasts with certain diarylguanidine analogs that exhibit dual NMDA/σ activity, making aptiganel the preferred choice for NMDA-specific mechanistic investigations.

Preclinical Stroke and Traumatic Brain Injury Models with Translational Pharmacokinetic Endpoints

For preclinical neuroprotection studies in rodent focal cerebral ischemia models, aptiganel offers the distinct advantage of a well-characterized plasma concentration-efficacy relationship. Neuroprotection (up to 70% infarct volume reduction in rat MCAO) is achieved at a plasma concentration of 10 ng/mL , and this target concentration has been validated as achievable in human pharmacokinetic studies using a 4.5 mg bolus followed by 0.75 mg/h infusion . This pharmacokinetic-pharmacodynamic bridge is unique among high-affinity NMDA antagonists and enables rigorous translational experimental design where plasma drug levels can be monitored to confirm target engagement [1]. Aptiganel is therefore particularly valuable for studies investigating the relationship between NMDA receptor occupancy, neuroprotection magnitude, and adverse effect thresholds in ischemia-reperfusion injury models.

Acute CNS Injury Pharmacology Studies Requiring Controlled Exposure Duration

Aptiganel's intermediate elimination half-life of approximately 4.5 hours in humans, combined with its large volume of distribution (6.2 ± 1.9 L/kg) and variable clearance (115 ± 77 L/h), provides a pharmacokinetic profile suitable for acute interventional studies where prolonged drug accumulation would confound interpretation of behavioral or physiological endpoints . This contrasts with memantine (t₁/₂ = 60-80 hours), which requires extended washout periods, and with dizocilpine (t₁/₂ ≈ 1.5-2 hours in rodents), which may require more frequent dosing to maintain steady-state blockade . Aptiganel's rapid CNS penetration, with effects evident within minutes of intravenous administration [1], further supports its utility in experimental protocols requiring precise temporal control over NMDA receptor blockade initiation and termination. These pharmacokinetic properties are particularly relevant for studies examining the therapeutic time window for neuroprotection or the reversibility of NMDA antagonist effects.

Translational Neuroscience Reference Compound for Excitotoxicity Hypothesis Testing

Aptiganel represents a uniquely documented reference compound for translational neuroscience research investigating the excitotoxicity hypothesis and NMDA antagonist failure in clinical stroke trials. Unlike selfotel, gavestinel, eliprodil, and licostinel—which failed in clinical development without establishing whether target neuroprotective exposures were actually achieved in patients —aptiganel's clinical development program generated quantitative data confirming that neuroprotective plasma concentrations (≥10 ng/mL) can be attained in acute stroke patients within the 6-hour therapeutic window . Although the Phase II/III trial did not demonstrate significant clinical benefit (median mRS = 3; P = 0.31) [1], the compound's well-characterized exposure-response relationship and safety profile provide a valuable benchmark for evaluating newer NMDA-targeted agents or combination therapies. Aptiganel therefore serves as an essential positive control and comparator for studies designed to understand the translational barriers between preclinical neuroprotection and clinical efficacy in acute CNS injury.

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